1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane)
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Overview
Description
1,1’-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane) is a complex organic compound characterized by its unique structure, which includes a 1,3-phenylenebis(methylene) core linked to two 1,4,7-triazonane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane) typically involves the reaction of 1,3-phenylenebis(methylene) with 1,4,7-triazonane under controlled conditions. The reaction is usually carried out in an aqueous solution, with the addition of appropriate catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of 1,1’-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane) involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. The industrial process also incorporates purification steps, such as crystallization and chromatography, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous medium at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles and electrophiles; conditions depend on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
1,1’-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a chelating agent in biological systems, aiding in the study of metal ion interactions in biological processes.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1’-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane) involves its ability to interact with various molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic reactions, facilitating the transformation of substrates into products. In biological systems, the compound’s chelating properties enable it to bind to metal ions, potentially influencing metal-dependent biological processes .
Comparison with Similar Compounds
Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]bis(1-pyridinium) Dibromide: Similar structure but with pyridinium groups instead of triazonane.
1,3-Phenylenebis(methylene) bis(dicyclopentylphosphine): Contains dicyclopentylphosphine groups instead of triazonane
Uniqueness
1,1’-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane) is unique due to its triazonane groups, which provide distinct chemical and physical properties compared to similar compounds. These properties make it particularly useful in applications requiring strong chelation and coordination abilities .
Properties
CAS No. |
189033-35-0 |
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Molecular Formula |
C20H36N6 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-[[3-(1,4,7-triazonan-1-ylmethyl)phenyl]methyl]-1,4,7-triazonane |
InChI |
InChI=1S/C20H36N6/c1-2-19(17-25-12-8-21-4-5-22-9-13-25)16-20(3-1)18-26-14-10-23-6-7-24-11-15-26/h1-3,16,21-24H,4-15,17-18H2 |
InChI Key |
YEZOLEPJWZHLMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(CCN1)CC2=CC(=CC=C2)CN3CCNCCNCC3 |
Origin of Product |
United States |
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